molecular formula GaHO2 B3342445 Gallium oxide hydroxide CAS No. 20665-52-5

Gallium oxide hydroxide

Cat. No.: B3342445
CAS No.: 20665-52-5
M. Wt: 102.73 g/mol
InChI Key: ZIMMUTZCWZAVJS-UHFFFAOYSA-M
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Description

Gallium oxide hydroxide (GaOOH) is an orthorhombic-structured oxyhydroxide that serves as a critical precursor for synthesizing gallium oxide (Ga₂O₃) polymorphs, notably α-Ga₂O₃ and β-Ga₂O₃, through calcination at elevated temperatures (500–1000°C) . It is synthesized via hydrothermal methods using gallium salts (e.g., Ga(NO₃)₃, GaCl₃) and alkalis (NH₄OH, NaOH) under controlled pH (5–9) and temperature (60–160°C) . GaOOH exhibits tunable morphologies, including nanorods, spindles, and cuboids, which influence the properties of derived Ga₂O₃ . Its thermodynamic stability is confirmed up to 573 K, beyond which β-Ga₂O₃ becomes the dominant phase .

Properties

IUPAC Name

hydroxy(oxo)gallane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ga.H2O.O/h;1H2;/q+1;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMMUTZCWZAVJS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O[Ga]=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

GaHO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901014419
Record name Gallium hydroxide oxide (Ga(OH)O)
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Molecular Weight

102.730 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20665-52-5
Record name Gallium hydroxide oxide (Ga(OH)O)
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Record name Gallium hydroxide oxide (Ga(OH)O)
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Record name Gallium hydroxide oxide (Ga(OH)O)
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Record name Gallium hydroxide oxide (Ga(OH)O)
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Record name Gallium hydroxide oxide
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Preparation Methods

Synthetic Routes and Reaction Conditions: Gallium oxide hydroxide can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is typically produced by:

Chemical Reactions Analysis

Types of Reactions: Gallium oxide hydroxide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form gallium oxide (Ga₂O₃).

    Reduction: Under certain conditions, it can be reduced to elemental gallium.

    Substitution: It can react with acids to form gallium salts and water.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Gallium oxide hydroxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which gallium oxide hydroxide exerts its effects involves:

    Catalytic Activity: It can facilitate various chemical reactions by providing an active surface for reactants to interact.

    Molecular Targets: In biological systems, it may interact with cellular components, disrupting microbial cell walls or interfering with metabolic processes.

    Pathways Involved: Its antimicrobial action may involve the generation of reactive oxygen species that damage cellular structures.

Comparison with Similar Compounds

Key Insights :

  • GaOOH and boehmite (AlOOH) share orthorhombic symmetry and hydrothermal synthesis routes but differ in thermal stability and derived oxide phases.
  • Morphological control in GaOOH is highly pH- and temperature-dependent, enabling tailored nanostructures for optoelectronic applications .

Electronic and Functional Properties

Property GaOOH/Derived Ga₂O₃ AlOOH/Derived Al₂O₃ FeOOH/Derived Fe₂O₃
Bandgap (eV) β-Ga₂O₃: 4.2–4.7 γ-Al₂O₃: ~6.0 α-Fe₂O₃: 2.2
Applications UV photodetectors, gas sensors, photocatalysts Catalysts, adsorbents, ceramics Pigments, corrosion inhibitors
Chemical Reactivity Amphoteric (dissolves in acid/alkali) Amphoteric Acidic (dissolves in strong acids)

Key Insights :

  • β-Ga₂O₃’s wide bandgap enables superior performance in high-power electronics and UV devices compared to Al₂O₃ and Fe₂O₃ .
  • GaOOH’s amphoteric nature facilitates its use in corrosion-resistant coatings, akin to AlOOH in Mg alloys .

Economic and Industrial Relevance

Factor GaOOH/Ga₂O₃ AlOOH/Al₂O₃ FeOOH/Fe₂O₃
Production Cost Moderate; Ga scarcity raises costs Low (Al abundance) Very low (Fe abundance)
Market Potential High (power electronics, UV optics) Mature (construction, catalysis) Stable (pigments, environmental)

Key Insights :

  • Despite higher material costs, Ga₂O₃’s projected wafer cost is 3–5× lower than SiC, driven by scalable hydrothermal synthesis .
  • Al₂O₃ dominates industrial catalysis, while FeOOH is entrenched in environmental remediation .

Q & A

Q. What are the optimal hydrothermal synthesis conditions for producing phase-pure GaOOH nanostructures?

GaOOH nanorods can be synthesized via hydrothermal methods using gallium nitrate (Ga(NO₃)₃) and ammonium hydroxide (NH₄OH) in aqueous solution at 95°C . Key parameters include:

  • pH control : Adjust to ~12.0 using NH₄OH to stabilize GaOOH formation .
  • Precursor ratio : A 0.1 M Ga(NO₃)₃ solution ensures uniform nucleation .
  • Reaction time : 3 hours under continuous stirring to achieve rod-like morphologies . Post-synthesis, calcination at 500–1000°C converts GaOOH to α-/β-Ga₂O₃ phases, with crystallinity confirmed via XRD .

Q. How does hydrochloric acid (HCl) concentration affect GaOOH purity during synthesis?

Increasing HCl dosage in hydrothermal reactions (using Ga₂O₃ as a precursor) enhances GaOOH purity by dissolving impurities like unreacted Ga₂O₃. XRD analysis shows higher HCl concentrations yield sharper GaOOH peaks, minimizing secondary phases .

Q. What characterization techniques are critical for validating GaOOH structural integrity?

  • XRD : Identifies crystallographic phases (e.g., orthorhombic GaOOH, space group Pbnm with a = 4.512 Å, b = 9.772 Å, c = 2.967 Å) .
  • SEM/TEM : Reveals nanorod morphologies (length: 1–5 µm; diameter: 50–200 nm) .
  • FT-IR : Detects hydroxyl (–OH) stretching vibrations (~3200 cm⁻¹) and Ga–O bonds (~500 cm⁻¹) .

Q. How do calcination conditions influence GaOOH-to-Ga₂O₃ phase transitions?

Calcination at 500°C converts GaOOH to α-Ga₂O₃, while 1000°C yields β-Ga₂O₃. Prolonged heating (>3 hours) at 600°C removes residual NH₄Cl, preventing GaCl₃ volatilization . Phase purity is confirmed via XRD peak indexing (e.g., β-Ga₂O₃ monoclinic structure) .

Advanced Research Questions

Q. What mechanistic role does GaOOH play in enhancing CO₂ photoreduction?

GaOOH surfaces adsorb CO₂ via carbonate-like species (e.g., bidentate CO₃²⁻), as evidenced by FT-IR peaks at 1350–1650 cm⁻¹ . In Ag/GaOOH/CaTiO₃ (CTO) composites, GaOOH acts as a CO₂ reservoir, transferring adsorbed molecules to Ag nanoparticles (NPs) for reduction to CO. Synchrotron XAFS confirms charge transfer from CTO to GaOOH, stabilizing intermediate species .

Q. How do Ag nanoparticles enhance photocatalytic activity in GaOOH-based composites?

Ag NPs (1.0 wt% optimal) serve as electron sinks, reducing recombination rates. In Ag/GaOOH/CTO, Ag⁰ sites facilitate CO₂ → CO conversion via COOH intermediates. Excess Ag (>1.0 wt%) causes NP aggregation, reducing active sites . XANES data show metallic Ag⁰ dominates under photocatalytic conditions, critical for maintaining redox activity .

Q. What synergies exist between GaOOH and CaTiO₃ in photocatalytic systems?

GaOOH/CTO heterojunctions improve charge separation by aligning bandgaps: CTO (Eg ≈ 3.5 eV) absorbs UV light, while GaOOH (Eg ≈ 4.8 eV) enhances CO₂ adsorption. Photoluminescence (PL) quenching in composites confirms suppressed electron-hole recombination .

Q. How can FT-IR elucidate CO₂ adsorption dynamics on GaOOH surfaces?

In situ FT-IR under CO₂ flow reveals:

  • Physisorbed CO₂ : Peaks at 2340 cm⁻¹ (asymmetric stretching).
  • Chemisorbed species : Bicarbonate (HCO₃⁻) at 1650 cm⁻¹ and monodentate carbonate at 1420 cm⁻¹ . Adsorption capacity correlates with GaOOH loading, peaking at 1.0 wt% .

Q. What methodologies enable GaOOH separation from alumina (Al₂O₃) in mixed oxides?

Two-stage carbonization exploits pH-dependent solubility:

  • Stage 1 : CO₂ bubbling at pH 11.2, 80°C, selectively precipitates Al(OH)₃, leaving GaOOH in solution .
  • Stage 2 : Lowering pH to 9.5 precipitates GaOOH. ICP-MS confirms 5.755 mg/g Ga enrichment in isolates .

Q. How do ZnS/GaOOH heterojunctions improve photodegradation efficiency?

ZnS (Eg ≈ 3.7 eV) extends light absorption to visible spectra, while GaOOH provides hydroxyl radicals (•OH) for antibiotic degradation. Transient absorption spectroscopy shows interfacial electron transfer (kET ≈ 10⁹ s⁻¹), with 92% tetracycline degradation in 60 minutes under UV-vis light .

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